molecular formula C19H21N5O B10899764 (2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2E)-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10899764
M. Wt: 335.4 g/mol
InChI Key: NNVDKQJQHUOKHH-MDZDMXLPSA-N
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Description

(E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes two pyrazole rings and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Benzylation and Methylation: The pyrazole rings are then functionalized with benzyl and methyl groups. Benzylation can be performed using benzyl bromide in the presence of a base such as potassium carbonate, while methylation can be achieved using methyl iodide.

    Coupling Reaction: The functionalized pyrazole rings are then coupled with a propenamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the propenamide moiety to an amine.

    Substitution: The benzyl and methyl groups on the pyrazole rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-BUTENAMIDE: Similar structure but with a butenamide moiety instead of propenamide.

    (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-ACRYLAMIDE: Contains an acrylamide moiety.

Uniqueness

The uniqueness of (E)-N~1~-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

(E)-N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H21N5O/c1-14-19(21-18(25)10-9-17-11-20-23(3)12-17)15(2)24(22-14)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,21,25)/b10-9+

InChI Key

NNVDKQJQHUOKHH-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)/C=C/C3=CN(N=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C=CC3=CN(N=C3)C

Origin of Product

United States

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